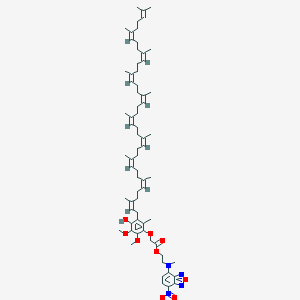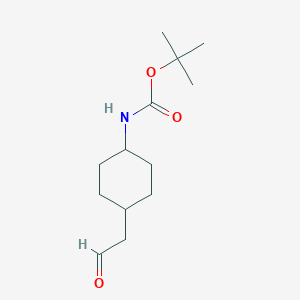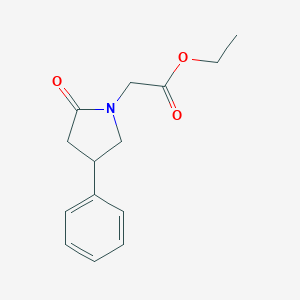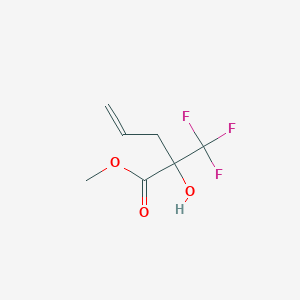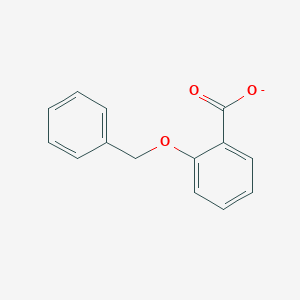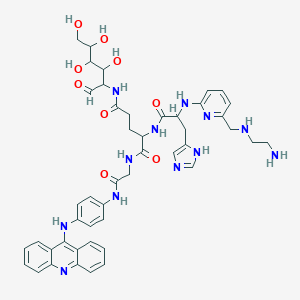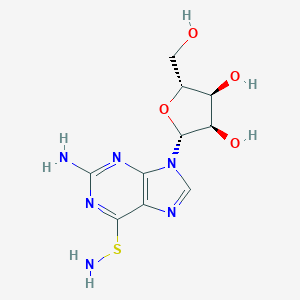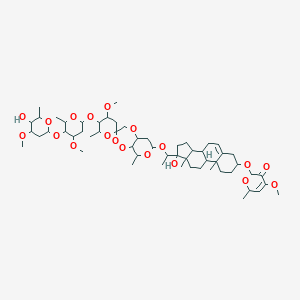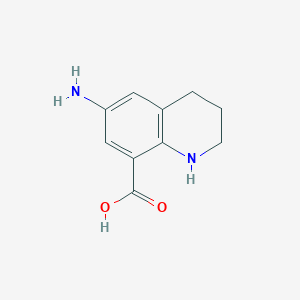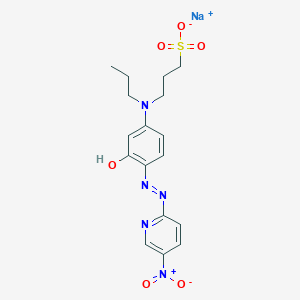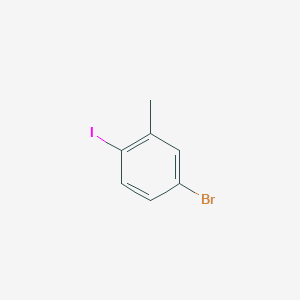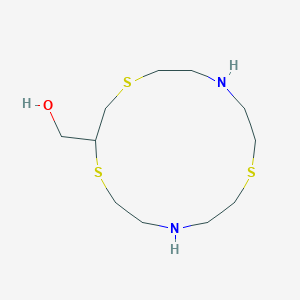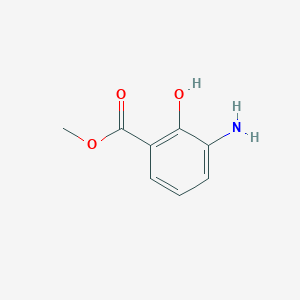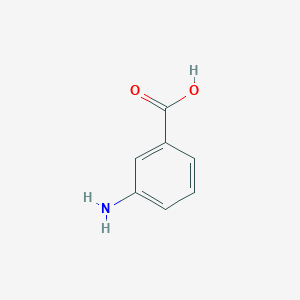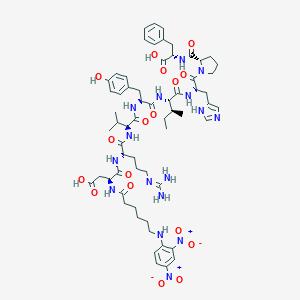
(2,4-Dinitrophenyl)aminohexanoylangiotensin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dinitrophenyl)aminohexanoylangiotensin II, also known as DNPH-Ang II, is a synthetic derivative of angiotensin II. It is a widely studied compound in the field of biochemistry and pharmacology due to its ability to bind to the angiotensin II receptor. DNPH-Ang II has been used to investigate the mechanism of action of angiotensin II and its role in various physiological processes.
Wirkmechanismus
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II binds to the angiotensin II receptor with high affinity and specificity. The binding of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II to the receptor activates a signaling cascade that leads to various physiological responses. The mechanism of action of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is similar to that of angiotensin II, which is known to regulate blood pressure, fluid and electrolyte balance, and hormone secretion.
Biochemische Und Physiologische Effekte
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been shown to induce vasoconstriction, increase blood pressure, and stimulate aldosterone secretion. It has also been shown to increase the production of reactive oxygen species (ROS) and activate inflammatory pathways. These effects are similar to those observed with angiotensin II and suggest that (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is a useful tool for investigating the physiological and biochemical effects of angiotensin II.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in lab experiments is its high affinity and specificity for the angiotensin II receptor. This allows for precise and accurate investigation of the effects of angiotensin II on various physiological processes. However, one limitation of using (2,4-Dinitrophenyl)aminohexanoylangiotensin II II is its potential to induce oxidative stress and inflammation, which may confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (2,4-Dinitrophenyl)aminohexanoylangiotensin II II. One area of interest is the investigation of the role of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in the regulation of the immune system. Another area of interest is the development of new compounds that can selectively target the angiotensin II receptor and modulate its activity. Additionally, the use of (2,4-Dinitrophenyl)aminohexanoylangiotensin II II in clinical research may provide insights into the pathogenesis of various diseases, such as hypertension and heart failure.
Synthesemethoden
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II is synthesized by coupling angiotensin II with 2,4-dinitrophenylhydrazine (DNPH). The reaction involves the formation of a hydrazone bond between the carbonyl group of angiotensin II and the hydrazine group of DNPH. The resulting compound is purified by high-performance liquid chromatography (HPLC) and characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
(2,4-Dinitrophenyl)aminohexanoylangiotensin II II has been used extensively in scientific research to investigate the role of angiotensin II in various physiological processes. It has been used to study the mechanism of action of angiotensin II on the cardiovascular system, the renal system, and the central nervous system. (2,4-Dinitrophenyl)aminohexanoylangiotensin II II has also been used to investigate the role of angiotensin II in the regulation of blood pressure, fluid and electrolyte balance, and hormone secretion.
Eigenschaften
CAS-Nummer |
115082-70-7 |
|---|---|
Produktname |
(2,4-Dinitrophenyl)aminohexanoylangiotensin II |
Molekularformel |
C62H84N16O17 |
Molekulargewicht |
1325.4 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[6-(2,4-dinitroanilino)hexanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H84N16O17/c1-5-36(4)53(59(88)72-46(30-39-33-65-34-68-39)60(89)76-27-13-17-48(76)57(86)73-47(61(90)91)29-37-14-8-6-9-15-37)75-56(85)44(28-38-19-22-41(79)23-20-38)71-58(87)52(35(2)3)74-54(83)43(16-12-26-67-62(63)64)70-55(84)45(32-51(81)82)69-50(80)18-10-7-11-25-66-42-24-21-40(77(92)93)31-49(42)78(94)95/h6,8-9,14-15,19-24,31,33-36,43-48,52-53,66,79H,5,7,10-13,16-18,25-30,32H2,1-4H3,(H,65,68)(H,69,80)(H,70,84)(H,71,87)(H,72,88)(H,73,86)(H,74,83)(H,75,85)(H,81,82)(H,90,91)(H4,63,64,67)/t36-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1 |
InChI-Schlüssel |
IIAUBCAFPLNMOR-BGMMQYMTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Sequenz |
DRVYIHPF |
Synonyme |
(2,4-dinitrophenyl)aminohexanoylangiotensin II Dnp-Ahx-AII Dnp-Ahx-angiotensin II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



